3-(2-Cyclohexylethoxy)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-(2-cyclohexylethoxy)-1H-pyrazole |
InChI |
InChI=1S/C11H18N2O/c1-2-4-10(5-3-1)7-9-14-11-6-8-12-13-11/h6,8,10H,1-5,7,9H2,(H,12,13) |
InChI Key |
HNSLQIKUXOXTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=NN2 |
Origin of Product |
United States |
Comprehensive Spectroscopic and Structural Elucidation of 3 2 Cyclohexylethoxy 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of 3-(2-Cyclohexylethoxy)-1H-pyrazole is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the ethoxy linker, and the cyclohexyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Pyrazole Ring Protons: The pyrazole ring has two protons, H-4 and H-5. Due to the ether linkage at C-3, the H-4 proton is expected to appear as a doublet, coupled to H-5. The H-5 proton, also a doublet, will be shifted further downfield due to its proximity to the electronegative nitrogen atom (N-1). The NH proton of the pyrazole ring (H-1) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Ethoxy Linker Protons: The two methylene (B1212753) groups of the ethoxy linker (-O-CH₂-CH₂-) will each produce a triplet signal. The methylene group attached to the oxygen (O-CH₂) will be deshielded and appear at a lower field compared to the methylene group adjacent to the cyclohexyl ring.
Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region of the spectrum. The methine proton (CH) attached to the ethoxy group will be the most downfield of the cyclohexyl signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH (pyrazole, H-1) | 10.0 - 12.0 | br s | - |
| H-5 (pyrazole) | 7.4 - 7.6 | d | 2.0 - 3.0 |
| H-4 (pyrazole) | 5.8 - 6.0 | d | 2.0 - 3.0 |
| -O-CH₂- (ethoxy) | 4.2 - 4.4 | t | ~7.0 |
| -CH₂- (ethoxy) | 1.7 - 1.9 | t | ~7.0 |
| CH (cyclohexyl) | 1.6 - 1.8 | m | - |
| CH₂ (cyclohexyl) | 0.9 - 1.7 | m | - |
Predicted data based on analysis of similar structures.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Pyrazole Ring Carbons: The C-3 carbon, being attached to the electronegative oxygen atom, will be the most deshielded of the pyrazole carbons. The C-5 carbon will also be downfield due to the adjacent nitrogen atom, while the C-4 carbon will be the most upfield of the ring carbons.
Ethoxy Linker Carbons: The carbon atom of the methylene group attached to the oxygen (-O-CH₂) will be more deshielded than the other methylene carbon.
Cyclohexyl Carbons: The cyclohexyl carbons will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | 160 - 165 |
| C-5 (pyrazole) | 130 - 135 |
| C-4 (pyrazole) | 95 - 100 |
| -O-CH₂- (ethoxy) | 68 - 72 |
| -CH₂- (ethoxy) | 35 - 40 |
| CH (cyclohexyl) | 35 - 40 |
| CH₂ (cyclohexyl) | 25 - 35 |
Predicted data based on analysis of similar structures. rsc.orglibretexts.org
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra. mdpi.com
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include:
H-4 with H-5 on the pyrazole ring.
The two methylene groups of the ethoxy linker.
Adjacent protons within the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would confirm the assignments of each protonated carbon in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Important HMBC correlations would include:
The ethoxy -O-CH₂- protons to the C-3 of the pyrazole ring.
H-4 and H-5 protons to other carbons in the pyrazole ring.
The NH proton to C-3 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
HRMS provides a very accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₈N₂O. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimental value to confirm the molecular formula.
Calculated Exact Mass for C₁₁H₁₉N₂O⁺ ([M+H]⁺): 195.1497
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The fragmentation pattern provides valuable information about the molecule's structure. Key expected fragmentation pathways for this compound would include:
Cleavage of the ethoxy side chain: Loss of the cyclohexylethyl group (C₈H₁₅) or the cyclohexyl group (C₆H₁₁) would be a prominent fragmentation.
Fragmentation of the pyrazole ring: The pyrazole ring itself can undergo characteristic ring-opening and fragmentation pathways.
Table 3: Predicted Major MS/MS Fragments for this compound
| m/z of Fragment | Proposed Fragment Structure/Loss |
| 111.08 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
| 97.08 | [C₆H₉O]⁺ (Fragment from the side chain) |
| 83.09 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 69.05 | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |
Predicted fragmentation based on common fragmentation patterns of ethers and heterocyclic compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. arxiv.org For this compound, these spectra would be characterized by vibrations originating from the pyrazole ring, the cyclohexyl group, and the ethoxy linker.
The pyrazole ring itself gives rise to a set of characteristic vibrational modes. derpharmachemica.comnih.gov The N-H stretching vibration is typically observed in the IR spectrum as a broad band in the region of 3450-3400 cm⁻¹, indicative of hydrogen bonding in the solid state. niscair.res.in The C-H stretching vibrations of the pyrazole ring are expected in the 3135-3080 cm⁻¹ range. derpharmachemica.com Ring stretching vibrations, involving C=C, C-N, and N-N bonds, produce a series of bands between 1600 cm⁻¹ and 1300 cm⁻¹. derpharmachemica.comjocpr.com In-plane and out-of-plane bending vibrations of the ring C-H and N-H groups, as well as ring deformation modes, occur at lower frequencies, typically below 1300 cm⁻¹. derpharmachemica.com
The cyclohexylethoxy substituent introduces additional characteristic vibrations. The C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups in the cyclohexyl ring and the ethoxy chain appear in the 2940-2850 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to produce a strong band in the IR spectrum, typically around 1100 cm⁻¹.
Raman spectroscopy provides complementary information. While the N-H stretching can be weak in the Raman spectrum, the symmetric vibrations of the pyrazole and cyclohexyl rings are often strong and well-defined. arxiv.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the precise assignment of experimental vibrational frequencies. derpharmachemica.comnih.govtandfonline.com
Table 1: Representative Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Group |
| N-H Stretch | 3450 - 3400 | Pyrazole |
| C-H Stretch (Aromatic) | 3135 - 3080 | Pyrazole |
| C-H Stretch (Aliphatic) | 2940 - 2850 | Cyclohexyl, Ethoxy |
| C=N / C=C Stretch | 1600 - 1450 | Pyrazole |
| N-N Stretch | 1430 - 1380 | Pyrazole |
| C-O-C Stretch | 1150 - 1085 | Ethoxy |
| Ring Deformation | < 1000 | Pyrazole, Cyclohexyl |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rdd.edu.iq While specific crystallographic data for this compound is not publicly available, analysis of structurally similar compounds, such as 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate nih.gov and 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol imedpub.comimedpub.com, provides significant insight into the expected solid-state structure.
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. imedpub.com Common solvents for pyrazole derivatives include ethanol, methanol, and dichloromethane. imedpub.comias.ac.in The quality of the resulting crystals is assessed using an optical microscope to select a specimen with well-defined faces and without visible defects. The crystal is then mounted for diffraction analysis.
Data collection is performed using a diffractometer equipped with a monochromatic X-ray source, typically Mo Kα or Cu Kα radiation. nih.gov The crystal is maintained at a low temperature, often 100 K, to minimize thermal vibrations. nih.gov The diffraction data, consisting of thousands of reflection intensities, are collected and processed. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². nih.gov
Table 2: Representative Crystallographic Data for a Substituted Pyrazole Data based on the analysis of 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₁₆N₂O·H₂O |
| Formula Weight | 198.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.4959 (3) |
| b (Å) | 6.2497 (1) |
| c (Å) | 13.9268 (3) |
| β (°) | 112.782 (1) |
| Volume (ų) | 1083.02 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
The crystallographic data reveals the molecule's conformation, including bond lengths, bond angles, and torsion angles. For this compound, the cyclohexyl ring would likely adopt a stable chair conformation. nih.gov The pyrazole ring is expected to be nearly planar. nih.gov
A crucial aspect of crystal structure analysis is the study of intermolecular interactions, which govern the molecular packing. imedpub.comimedpub.com For 1H-pyrazoles, the most significant interaction is typically hydrogen bonding involving the pyrrolic N-H group as a donor and the pyridinic nitrogen atom of an adjacent molecule as an acceptor (N-H···N), leading to the formation of dimers, trimers, or infinite chains. nih.gov In the presence of the ethoxy group, N-H···O hydrogen bonds to the ether oxygen could also be a prominent feature.
Advanced Spectroscopic Techniques for Surface and Interface Analysis of Derivatives
The surface properties of pyrazole derivatives are of interest for applications in materials science and medicinal chemistry. researchgate.netnih.govmdpi.com Advanced techniques can be employed to study the surface chemistry and interfacial behavior of these compounds.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. imedpub.com By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify regions of close contact corresponding to hydrogen bonds and other interactions. This provides a detailed fingerprint of the molecular packing environment.
Other surface-sensitive techniques could be applied to thin films or functionalized surfaces incorporating pyrazole derivatives. X-ray Photoelectron Spectroscopy (XPS) can provide information on the elemental composition and chemical states of atoms on the surface. Atomic Force Microscopy (AFM) can be used to image the surface topography at the nanoscale. These techniques are particularly relevant when studying pyrazole derivatives designed for specific surface activities, such as in sensors or as corrosion inhibitors. researchgate.net The functionalization of the pyrazole core can significantly influence these surface properties. nih.govmdpi.com
Computational and Theoretical Investigations of 3 2 Cyclohexylethoxy 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(2-Cyclohexylethoxy)-1H-pyrazole, DFT calculations could provide optimized molecular geometry, bond lengths, and bond angles. Such studies on other pyrazole (B372694) derivatives have been used to determine their thermodynamic stability and to correlate structural features with observed chemical behavior. For instance, DFT has been employed to study various pyrazole compounds to elucidate their structural and electronic properties. researchgate.net
Molecular Orbital Analysis
Molecular orbital (MO) analysis, often performed in conjunction with DFT, focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial parameters for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A large HOMO-LUMO gap suggests high stability and low reactivity, a characteristic that has been explored in various pyrazole-based compounds to predict their potential as electronic materials or stable drug candidates. researchgate.netresearchgate.net
Molecular Docking and Dynamics Simulations for Target Binding Predictions
These computational techniques are pivotal in drug discovery and development for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Ligand-Protein Interaction Profiling
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a novel compound, docking studies against known biological targets can suggest potential therapeutic applications. Research on various pyrazole derivatives has utilized molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of enzymes like cyclooxygenase-2 (COX-2) or various kinases, thereby explaining their inhibitory activity.
Conformational Analysis in Biological Environments
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. For this compound, MD simulations could reveal how the flexible cyclohexylethoxy side chain adapts its conformation to fit into a binding pocket, and assess the stability of the ligand-protein complex. Such simulations are crucial for validating docking results and for providing a more dynamic picture of the binding event.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can also predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra could be compared with experimental data to confirm its structure. DFT calculations have been successfully used to predict the vibrational frequencies and NMR chemical shifts for a variety of pyrazole-containing molecules, showing good agreement with experimental observations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound were found, numerous studies on analogous pyrazole derivatives have successfully employed this approach to predict and understand their therapeutic potential. These studies highlight the importance of various molecular descriptors in determining the biological activity of pyrazole compounds.
For instance, QSAR studies on a series of 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors revealed that adjacency and distance matrix descriptors significantly influence their activity. nih.gov This suggests that the spatial arrangement and connectivity of atoms within the pyrazole scaffold and its substituents are crucial for their inhibitory action.
In another study focusing on pyrazole analogs with antiproliferative activity against human colorectal adenocarcinoma cells (HT-29), a robust QSAR model was developed. cardiff.ac.uk This model, with a high correlation coefficient (r² = 0.9395) and predictive power (r²_pred = 0.9488), underscores the reliability of QSAR in predicting the anticancer potential of novel pyrazole derivatives. cardiff.ac.uk
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 1H-pyrazole derivatives targeting EGFR. nih.gov These models provide a three-dimensional perspective on the structure-activity relationship, highlighting the importance of steric and electrostatic fields in ligand-receptor interactions. nih.gov
Based on these findings for analogous compounds, a hypothetical QSAR study on a series of 3-(2-cycloalkylethoxy)-1H-pyrazole analogues could be designed. The following table illustrates the kind of data that would be generated in such a study, correlating structural features with biological activity.
Table 1: Hypothetical QSAR Data for 3-(2-Cycloalkylethoxy)-1H-pyrazole Analogues
| Compound ID | Cycloalkyl Group | Lipophilicity (logP) | Steric Descriptor (e.g., Molar Refractivity) | Biological Activity (IC₅₀, µM) |
| 1 | Cyclopropyl | 2.5 | 65 | 15.2 |
| 2 | Cyclobutyl | 3.0 | 75 | 10.8 |
| 3 | Cyclopentyl | 3.5 | 85 | 5.4 |
| 4 | Cyclohexyl | 4.0 | 95 | 2.1 |
| 5 | Cycloheptyl | 4.5 | 105 | 4.5 |
This table is for illustrative purposes only and is based on general principles of QSAR, not on experimental data for the specific compounds listed.
Mechanistic Studies of Chemical Reactions Involving this compound using Computational Approaches
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. While specific mechanistic studies on this compound are absent from the literature, research on the reactivity of the pyrazole nucleus and related derivatives offers valuable insights.
For example, the N-alkylation of pyrazole derivatives has been investigated using DFT, revealing details about the transition states and reaction pathways. nih.gov Such studies are crucial for understanding and optimizing synthetic procedures.
The mechanism of cycloaddition reactions involving pyrazoles has also been a subject of computational investigation. Studies on the [3+2] cycloaddition reactions to form pyrazoles have provided detailed understanding of the molecular mechanism and regioselectivity of these transformations. beilstein-journals.org
A mechanistic study of pyrazole synthesis through the oxidation-induced N-N coupling of diazatitanacycles highlighted the importance of an inner-sphere coordination-induced oxidation mechanism. nih.govrsc.org This type of detailed mechanistic insight, gained through computational modeling, is invaluable for the development of novel synthetic routes to pyrazole-containing compounds. nih.govrsc.org
Considering the structure of this compound, computational studies could be employed to investigate various reactions, such as:
Electrophilic Aromatic Substitution: The electron-donating nature of the alkoxy group at the 3-position would likely influence the regioselectivity of electrophilic attack on the pyrazole ring. Computational modeling could predict the most probable sites of substitution.
N-H Functionalization: The reactivity of the N-H proton in the pyrazole ring is a key aspect of its chemistry. Computational studies could model its deprotonation and subsequent reaction with various electrophiles.
Cycloaddition Reactions: The pyrazole ring itself can participate in cycloaddition reactions. Computational analysis could predict the feasibility and stereochemical outcome of such reactions involving this compound.
The following table outlines a hypothetical computational study on the electrophilic bromination of this compound, illustrating the type of data that would be generated.
Table 2: Hypothetical DFT Calculation Results for the Bromination of this compound
| Reaction Pathway | Position of Bromination | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Path A | C4 | 12.5 | -5.2 |
| Path B | C5 | 18.9 | -1.8 |
| Path C | N1 | 25.3 | +2.1 |
This table is for illustrative purposes only and is based on general principles of computational chemistry, not on actual calculations for the specific compound.
Mechanistic Biological Activity and Molecular Target Identification of 3 2 Cyclohexylethoxy 1h Pyrazole Derivatives
Investigation of Molecular Targets and Pathways
The unique structural characteristics of 3-(2-Cyclohexylethoxy)-1H-pyrazole derivatives have prompted investigations into their potential as modulators of various biological targets. Research has revealed their engagement with several key pathways implicated in a range of physiological and pathological processes.
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Regulation
Derivatives incorporating the pyrazole (B372694) and cyclohexylethoxy motifs have been identified as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
One study highlighted a series of 4-amino-1H-pyrazole[3,4-d]pyrimidine derivatives, with some featuring a cyclohexylethoxy group at the N1 position. These compounds were evaluated for their ability to inhibit CDK2/cyclin A. Notably, a compound from this series demonstrated an IC50 value of 0.28 µM against this complex, indicating potent inhibitory activity. The binding mode of these compounds within the ATP-binding site of CDK2 was explored through molecular modeling, revealing key interactions that contribute to their inhibitory effect.
Another area of research focused on pyrazolo[1,5-a]pyrimidine-based compounds as CDK inhibitors. While not all derivatives contained a cyclohexylethoxy group, the core pyrazole structure was essential for activity. These compounds were found to induce a G1 cell cycle arrest in human cancer cell lines, a hallmark of CDK inhibition. For instance, one derivative, substituted with a 2-ethoxy group, showed significant antiproliferative activity against the A2780 human ovarian cancer cell line, with a GI50 of 0.08 µM.
The table below summarizes the inhibitory activities of selected pyrazole derivatives against CDK2.
| Compound Series | Specific Moiety | Target | IC50/GI50 | Reference |
| 4-amino-1H-pyrazole[3,4-d]pyrimidines | Cyclohexylethoxy at N1 | CDK2/cyclin A | 0.28 µM | |
| Pyrazolo[1,5-a]pyrimidines | 2-ethoxy | A2780 cell line | 0.08 µM |
NRF2 Pathway Modulation and Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of cellular defense against oxidative stress. Certain derivatives containing cyclohexylethoxy groups have been investigated for their ability to modulate this pathway.
One study explored a series of chalcone-based NRF2 activators, some of which included a cyclohexyl group. These compounds were found to induce the NRF2/antioxidant response element (ARE) pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1). A specific derivative demonstrated potent NRF2-activating properties and conferred protection against oxidative stress-induced cell death in vitro.
Another line of research focused on pyrazole-containing compounds that could activate the NRF2 pathway. A novel series of pyrazole derivatives was synthesized and evaluated for their cytoprotective effects against oxidative damage. The lead compound in this series, which featured a cyclohexyl moiety, was shown to significantly increase the nuclear translocation of NRF2 and enhance the expression of its target genes.
The table below presents data on the NRF2-activating potential of selected derivatives.
| Compound Series | Specific Moiety | Effect | Reference |
| Chalcone-based NRF2 activators | Cyclohexyl | Induction of NRF2/ARE pathway | |
| Pyrazole derivatives | Cyclohexyl | Increased nuclear translocation of NRF2 |
Inhibition of Hepatitis C Virus (HCV) Polymerase NS5B
The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for viral replication, making it a prime target for antiviral drug development. Related pyrazole derivatives have been identified as inhibitors of this enzyme.
Researchers have discovered a class of pyrazolo[1,5-a]pyrimidine-based inhibitors of NS5B. These compounds bind to an allosteric site on the enzyme, leading to a conformational change that inhibits its activity. While the specific this compound was not the lead compound, the pyrazole core was a critical feature for binding. Structure-activity relationship (SAR) studies revealed that modifications at various positions of the pyrazole ring could significantly impact inhibitory potency.
Another study identified a series of N-phenylpyrazole derivatives as potent HCV NS5B inhibitors. These compounds also targeted an allosteric site on the enzyme. The most potent compounds in this series exhibited IC50 values in the low nanomolar range. Molecular docking studies provided insights into the binding interactions, with the pyrazole ring playing a central role in anchoring the inhibitor to the enzyme.
The inhibitory concentrations for representative pyrazole derivatives against HCV NS5B are shown below.
| Compound Series | Target | IC50 | Reference |
| Pyrazolo[1,5-a]pyrimidines | HCV NS5B Polymerase | Varies with substitution | |
| N-phenylpyrazoles | HCV NS5B Polymerase | Low nanomolar range |
Orexin (B13118510) Receptor Antagonism
Orexin receptors, which are involved in regulating the sleep-wake cycle, have been targeted by various pyrazole derivatives.
A series of pyrazole-based compounds have been developed as orexin receptor antagonists. These compounds were designed to have a high affinity for both the orexin-1 (OX1) and orexin-2 (OX2) receptors. SAR studies demonstrated that the pyrazole core was a key structural element for achieving potent antagonism. One of the optimized compounds in this series displayed excellent in vivo efficacy in promoting sleep in animal models.
Another research effort focused on the discovery of selective OX2 receptor antagonists. A novel class of pyrazole derivatives was identified, with some compounds showing high selectivity for OX2 over OX1. The selectivity was attributed to specific substitutions on the pyrazole ring that allowed for differential interactions with the two receptor subtypes.
The table below summarizes the orexin receptor antagonist activity of selected pyrazole derivatives.
| Compound Series | Target | Activity | Reference |
| Pyrazole-based antagonists | OX1 and OX2 receptors | Potent antagonism | |
| Novel pyrazole derivatives | Selective for OX2 receptor | High selectivity |
Modulation of Other Kinase Activities
Beyond CDKs, pyrazole derivatives have been shown to modulate the activity of other kinases, such as pyruvate (B1213749) kinase M2 (PKM2) and 15-lipoxygenase (ALOX15).
Certain pyrazole-containing compounds have been identified as activators of PKM2, a key enzyme in cancer metabolism. These activators promote the tetrameric form of PKM2, which has lower kinase activity and leads to a redirection of glycolytic intermediates into biosynthetic pathways. One such activator, featuring a pyrazole core, was shown to inhibit tumor cell proliferation in vitro and in vivo.
In the context of ALOX15 inhibition, a series of pyrazole derivatives were synthesized and evaluated for their ability to block the enzyme's activity. ALOX15 is involved in the inflammatory response and has been implicated in various diseases. The most potent inhibitors in this series contained a pyrazole scaffold and exhibited IC50 values in the nanomolar range.
The modulatory effects of pyrazole derivatives on these kinases are presented below.
| Compound Series | Target | Effect | IC50 | Reference |
| Pyrazole-containing activators | PKM2 | Activation | - | |
| Pyrazole derivatives | ALOX15 | Inhibition | Nanomolar range |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that plays a role in the degradation of neurotransmitters and has been implicated in neurodegenerative diseases. Pyrazole derivatives have emerged as potent and selective inhibitors of MAO-B.
One study reported the discovery of a series of pyrazole-based MAO-B inhibitors. The lead compound in this series demonstrated high potency and selectivity for MAO-B over MAO-A. The pyrazole ring was found to be a critical pharmacophore for interacting with the active site of the enzyme.
Another research group developed a class of 1,5-diarylpyrazole derivatives as reversible MAO-B inhibitors. These compounds exhibited excellent inhibitory activity, with some derivatives showing IC50 values in the sub-nanomolar range. The selectivity for MAO-B was attributed to specific structural features that allowed for optimal fitting into the enzyme's active site.
The inhibitory activities of representative pyrazole derivatives against MAO-B are summarized in the table below.
| Compound Series | Target | IC50 | Selectivity | Reference |
| Pyrazole-based inhibitors | MAO-B | High potency | Selective for MAO-B | |
| 1,5-diarylpyrazoles | MAO-B | Sub-nanomolar range | Reversible and selective |
Trypanocidal Activity (referencing pyrazole derivatives)
Pyrazole derivatives have emerged as a noteworthy class of compounds in the search for new treatments for Chagas disease, a neglected tropical illness caused by the protozoan parasite Trypanosoma cruzi. nih.gov The current therapeutic options, benznidazole (B1666585) and nifurtimox, are hampered by limited effectiveness, especially in the chronic phase of the disease, and significant side effects. nih.gov This has spurred research into new chemical entities, with pyrazole-based compounds showing considerable promise.
Research has focused on designing and synthesizing libraries of pyrazole derivatives, often based on a hit compound previously identified as an inhibitor of cruzipain, a critical cysteine protease in T. cruzi. mdpi.comnih.gov In phenotypic screenings, these derivatives have been evaluated against various forms of the parasite. While many derivatives show low activity against the free-swimming trypomastigote form, several have demonstrated potent activity against the intracellular amastigote form, which is responsible for the chronic stage of the disease. mdpi.comnih.gov
For instance, a study involving a library of 44 pyrazole analogs identified compounds 3g , 3j , and 3m as particularly promising against intracellular amastigotes, with IC50 values of 6.09 µM, 2.75 µM, and 3.58 µM, respectively. nih.govmdpi.com These compounds also exhibited a high selectivity index, indicating low toxicity to mammalian cells relative to their effect on the parasite. mdpi.com The trypanocidal activity of pyrazole derivatives is often linked to their ability to inhibit essential parasite enzymes, such as cruzipain or iron superoxide (B77818) dismutase (Fe-SOD), which is vital for the parasite's antioxidant defense. nih.govacs.org
Structure-Activity Relationship (SAR) Studies for the this compound Scaffold
The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity. By systematically modifying different parts of the pyrazole scaffold, researchers can identify the chemical features essential for biological interactions. researchgate.netresearchgate.net For the this compound scaffold, SAR exploration focuses on three main areas: substitutions on the pyrazole ring itself, the function of the cyclohexylethoxy side chain, and the characteristics of the linker.
Impact of Pyrazole Ring Substitutions on Activity
Modifications to the pyrazole ring and its substituents have a profound effect on the biological activity and selectivity of the compounds. nih.gov The nature and position of these substituents can dictate the molecule's ability to fit into the binding pocket of a target protein.
Key findings from SAR studies include:
Aryl Substitutions: In 1-aryl-1H-pyrazole-imidazoline derivatives, the presence of bromine (Br), chlorine (Cl), and methyl groups in the para-position of the aryl ring was found to increase trypanocidal potency. nih.govmdpi.com
Methyl Groups: The strategic placement of methyl groups can be critical. While a methyl group on an associated aryl ring can be beneficial, the insertion of a methyl group directly onto the pyrazole ring has been shown in some cases to result in a loss of trypanocidal effect. mdpi.com
Amine and Carboxamide Groups: The removal of an amine group from the pyrazole ring of a hit compound was a key step in designing a series of deaminated pyrazole-imidazoline derivatives with improved activity. nih.gov Conversely, replacing an imidazoline (B1206853) ring with a carboxamide group was explored to enhance interaction with the active site of cruzipain. mdpi.comnih.gov
Electron-Withdrawing Groups: The introduction of a strong electron-withdrawing group, such as fluorine, has been associated with a loss of trypanocidal activity in certain 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. nih.gov
Table 1: Impact of Pyrazole Ring Substitutions on Activity
| Substitution | Position | Effect on Activity | Reference |
|---|---|---|---|
| Br, Cl, Methyl | para-position of 1-aryl group | Increased trypanocidal potency | mdpi.com, nih.gov |
| Methyl | On the pyrazole ring | Loss of trypanocidal effect in some series | mdpi.com |
| Amine removal | From pyrazole ring | Led to potent deaminated derivatives | nih.gov |
Role of the Cyclohexylethoxy Moiety in Biological Interactions
Cyclohexyl Group: This is a bulky, non-polar (lipophilic) group. In the context of a drug-like molecule, such groups are often crucial for binding to hydrophobic pockets within a protein's active site. This hydrophobic interaction can anchor the molecule in the correct orientation, enhancing its inhibitory activity. While direct studies on the this compound are limited, the inclusion of cyclohexyl groups in other pyrazole-based enzyme inhibitors, such as N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-cyclohexylamine, highlights the utility of this moiety in ligand design. researchgate.net
Ethoxy Linker: The ether linkage (-O-) provides a degree of flexibility, allowing the cyclohexyl group to orient itself optimally within the binding site. The two-carbon (ethyl) length of the linker dictates the distance and spatial relationship between the pyrazole core and the terminal cyclohexyl ring.
The combination of the pyrazole core as a hydrogen-bonding scaffold and the cyclohexylethoxy moiety for hydrophobic interactions represents a common strategy in designing targeted inhibitors.
Influence of Linker Length and Branching on Target Affinity
The linker connecting the core heterocyclic structure to a terminal group is a critical determinant of binding affinity. Its length, flexibility, and branching pattern dictate the ability of the molecule to adopt the ideal conformation to interact with a target.
While specific studies varying the linker for the this compound scaffold are not detailed in the provided context, general principles of medicinal chemistry underscore its importance.
Linker Length: Varying the linker from ethoxy to propoxy or butoxy would change the distance of the cyclohexyl group from the pyrazole core. This can be crucial; if a hydrophobic pocket is slightly further away, a longer linker may be required to establish a favorable interaction, thereby increasing target affinity. Conversely, a linker that is too long could introduce an entropy penalty or place the functional group outside the optimal binding region.
Branching: Introducing branching on the linker, for example, by creating an isopropoxy linker, would add steric bulk. This can be advantageous if it improves the fit into a specific pocket, but it can also be detrimental if it leads to steric clashes with the amino acid residues of the target protein.
Systematic variation of the linker is a standard approach in lead optimization to fine-tune the molecule's fit and maximize its potency.
In Vitro Mechanistic Assays for Target Engagement and Pathway Analysis
To understand how a compound exerts its biological effects, researchers employ a variety of in vitro (cell-free or cell-based) assays. These experiments are essential for identifying the molecular target of a compound and elucidating the biochemical pathways it modulates. For pyrazole derivatives, these assays often involve measuring the inhibition of specific enzymes that are critical for the survival of a pathogen or the progression of a disease.
Enzyme Inhibition Assays
Enzyme inhibition assays are a cornerstone of mechanistic studies for pyrazole derivatives, which have been identified as inhibitors of several key enzyme families. researchgate.net These assays measure the ability of a compound to reduce the activity of a specific enzyme, with the potency typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
Pyrazole-based compounds have shown inhibitory activity against a range of enzymes:
Cysteine Proteases: As mentioned, cruzipain in T. cruzi is a major target for pyrazole derivatives developed as trypanocidal agents. nih.gov
Kinases: The pyrazole scaffold is a "privileged structure" in medicinal chemistry for developing kinase inhibitors. nih.gov Derivatives have been developed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govhilarispublisher.com
Superoxide Dismutase: Pyrazole-containing polyamines have been shown to inhibit iron superoxide dismutase (Fe-SOD) in T. cruzi, disrupting the parasite's ability to handle oxidative stress. acs.org
Other Enzymes: Different pyrazole derivatives have been tested against a variety of other enzymes, including urease, β-glucuronidase, phosphodiesterase, and cholinesterases, with some compounds showing selective inhibition. researchgate.net For example, compound 4 (2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol) was found to be a selective inhibitor of butyrylcholinesterase. researchgate.net
Table 2: Enzyme Inhibition by Pyrazole Derivatives
| Enzyme Target | Organism/Disease | Type of Pyrazole Derivative | Outcome | Reference |
|---|---|---|---|---|
| Cruzipain | Trypanosoma cruzi | Pyrazole-imidazoline hybrids | Significant inhibition of cysteine protease activity | nih.gov |
| Iron Superoxide Dismutase (Fe-SOD) | Trypanosoma cruzi | Pyrazole-containing polyamines | Remarkable inhibition of enzyme activity | acs.org |
| Cyclin-Dependent Kinases (CDKs) | Cancer | 3-Amino-1H-pyrazole derivatives | Potent inhibition of CDK16 and other kinases | nih.gov, hilarispublisher.com |
| Urease | General | N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivatives | Selective inhibition | researchgate.net |
| Butyrylcholinesterase | General | 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol | Selective inhibition | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
